molecular formula C24H31FN4O3 B2931359 N1-cyclohexyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-86-5

N1-cyclohexyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2931359
CAS No.: 877632-86-5
M. Wt: 442.535
InChI Key: DLRCOCMFQHUELU-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide:

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: : It may have applications in drug development, particularly in the design of new pharmaceuticals.

  • Industry: : It could be used in the production of advanced materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring, followed by the introduction of the fluorophenyl group, and finally the attachment of the cyclohexyl and furan-2-yl groups. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the synthetic routes to maximize yield and minimize waste. This might include the use of continuous flow reactors, which can provide better control over reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The furan-2-yl group can be oxidized to form a furan-2-one derivative.

  • Reduction: : The piperazine ring can be reduced to form a piperazine derivative with different substituents.

  • Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Furan-2-one derivatives.

  • Reduction: : Piperazine derivatives with different substituents.

  • Substitution: : Substituted fluorophenyl derivatives.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological effects.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other oxalamides or piperazine derivatives, but the presence of the cyclohexyl and furan-2-yl groups sets it apart. Some similar compounds include:

  • N1-cyclohexyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

  • N1-cyclohexyl-N2-(2-(4-(3-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

These compounds share similar structural motifs but differ in the position of the fluorophenyl group, which can lead to variations in their biological activity and chemical properties.

Properties

IUPAC Name

N'-cyclohexyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN4O3/c25-19-9-4-5-10-20(19)28-12-14-29(15-13-28)21(22-11-6-16-32-22)17-26-23(30)24(31)27-18-7-2-1-3-8-18/h4-6,9-11,16,18,21H,1-3,7-8,12-15,17H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRCOCMFQHUELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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